7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol
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Overview
Description
7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound. It is part of a class of compounds known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both boron and bromine atoms in its structure makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol typically involves the bromination of a precursor benzo[c][1,2]oxaborol compound. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The boron atom can participate in oxidation-reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and boronic acids or esters in the presence of a base such as potassium carbonate (K2CO3) in an aqueous or alcoholic solvent.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminomethyl derivative, while coupling with a phenylboronic acid would produce a biphenyl derivative.
Scientific Research Applications
7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors that interact with boron-containing compounds.
Materials Science: The compound can be used to create novel materials with unique electronic or optical properties due to the presence of boron.
Biological Studies: It is used in the development of probes and sensors for detecting biological molecules or ions.
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol depends on its specific application. In medicinal chemistry, boron-containing compounds often act by inhibiting enzymes through the formation of reversible covalent bonds with active site residues. This interaction can modulate the activity of the enzyme, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2]oxaborol-1(3h)-ol: Lacks the bromomethyl group but shares the boron-containing heterocyclic structure.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a bromine atom but differs in the heterocyclic framework.
Uniqueness
7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol is unique due to the combination of a bromomethyl group and a boron-containing heterocycle. This dual functionality allows for diverse chemical modifications and applications, making it a valuable compound in both synthetic and applied chemistry.
Properties
Molecular Formula |
C8H8BBrO2 |
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Molecular Weight |
226.86 g/mol |
IUPAC Name |
7-(bromomethyl)-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C8H8BBrO2/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-3,11H,4-5H2 |
InChI Key |
QLJACYVJZFJJNI-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2CBr)O |
Origin of Product |
United States |
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